TSU-68 - 252916-29-3

TSU-68

Catalog Number: EVT-287343
CAS Number: 252916-29-3
Molecular Formula: C28H26N4O4
Molecular Weight: 310.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TSU-68 (TSU-68) is a synthetic small-molecule compound classified as a receptor tyrosine kinase inhibitor (TKI). [, , ] It is primarily recognized for its anti-angiogenic properties, meaning it inhibits the formation of new blood vessels. [, , , ] In scientific research, TSU-68 serves as a valuable tool for studying angiogenesis and its role in various biological processes, particularly tumor growth and metastasis. [, , , , , , , , , , , ]

Synthesis Analysis

While the provided papers offer limited details about the synthesis of TSU-68, one study mentions the synthesis of N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines, which are structurally similar to TSU-68 and act as potent multiple receptor tyrosine kinase inhibitors. [] The synthesis involved the following steps:

Mechanism of Action

TSU-68 exerts its effects by inhibiting multiple receptor tyrosine kinases, primarily VEGFR-2, PDGFRβ, and FGFR1. [, , , , , , , ] By binding to these receptors, TSU-68 blocks their autophosphorylation, hindering downstream signaling pathways responsible for angiogenesis and cellular proliferation. [, , , , , , , ]

Applications
  • Cancer Research: TSU-68 is extensively studied in various cancer models, including lung cancer [, ], endometrial cancer [], hepatocellular carcinoma [, , , , , , , , , , , , , , , ], colon cancer [], breast cancer [, ], gastric cancer [, ], and renal cell carcinoma. [] These studies utilize TSU-68 to:
    • Inhibit tumor growth and metastasis: TSU-68 exhibits potent antitumor activity in various xenograft models by suppressing angiogenesis and tumor cell proliferation. [, , , , , , , , ]
    • Evaluate combination therapies: Researchers investigate the synergistic effects of TSU-68 with other anticancer drugs, such as paclitaxel, carboplatin, S-1, and oxaliplatin. [, , , , , , ]
    • Identify potential biomarkers: Studies explore circulating plasma biomarkers, such as VEGF, PDGF, CRP, and IL-6, to predict TSU-68 efficacy and understand its mechanism of action. [, ]
  • Angiogenesis Research: TSU-68 serves as a tool to investigate the role of angiogenesis in different biological processes:
    • Study angiogenesis in vitro: TSU-68 inhibits VEGF-dependent proliferation of human microvessel endothelial cells in vitro, demonstrating its direct impact on angiogenesis. []
    • Evaluate anti-angiogenic activity in vivo: The dorsal air sac assay is used to assess the in vivo anti-angiogenic effects of TSU-68 on various tumor models. []
  • Pulmonary Disease Research: TSU-68's potential extends beyond cancer research. Studies suggest its possible application in treating pulmonary diseases, specifically abnormal smooth muscle contraction:
    • Relaxing effect on airway smooth muscle: TSU-68 effectively relaxes pre-contracted mouse tracheal rings by reducing intracellular calcium concentrations through blocking voltage-dependent calcium channels and non-selective cation channels. [] This finding opens up new research avenues for TSU-68 in treating respiratory conditions involving airway hyperresponsiveness.
Future Directions
  • Optimizing TSU-68-based therapies: Ongoing clinical trials are investigating the efficacy and safety of TSU-68 in combination with other anti-cancer drugs. [, , , , ] Further research is needed to optimize treatment regimens, identify optimal combinations, and personalize therapy based on patient-specific biomarkers.
  • Developing more selective FGFR inhibitors: While TSU-68 targets multiple receptor tyrosine kinases, future drug development efforts might focus on designing more selective FGFR inhibitors to minimize off-target effects and improve tolerability. []
  • Exploring new applications: TSU-68's potential in treating pulmonary diseases warrants further investigation. [] Research focusing on its efficacy and safety in preclinical and clinical models of airway hyperresponsiveness could lead to novel therapeutic strategies.
  • Investigating drug repurposing opportunities: Studies suggest that TSU-68 might hold potential as a therapeutic agent for COVID-19 treatment. [] Further research is needed to validate these findings and explore its potential use in other diseases.
  • Understanding the role of alternative splicing: Research indicates that alternative splicing events could impact TSU-68's efficacy and might contribute to the identification of potential biomarkers. [] Investigating the interplay between TSU-68 and alternative splicing in different disease models is crucial.

Properties

CAS Number

252916-29-3

Product Name

Orantinib

IUPAC Name

3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C28H26N4O4

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9+

InChI Key

NHFDRBXTEDBWCZ-ZROIWOOFSA-N

SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O

Solubility

Soluble in DMSO, not in water

Synonyms

(Z)-3-(2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl)-propionic acid
(Z)-3-(2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl)propionic acid
orantinib
SU 6668
SU006668
SU6668

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C/2\C3=CC=CC=C3NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.